

Solubility Profile of 2-Methyl-2-morpholinopropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Methyl-2-morpholinopropanal**. Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on predicting its solubility in various solvent classes based on its molecular structure and general chemical principles. Furthermore, it offers detailed experimental protocols for researchers to empirically determine the solubility of **2-Methyl-2-morpholinopropanal**. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction to 2-Methyl-2-morpholinopropanal

2-Methyl-2-morpholinopropanal is an organic compound featuring a morpholine ring, a propanal functional group, and a methyl group. Its structure, containing both polar (morpholine and aldehyde groups) and non-polar (methyl and ethyl backbone) moieties, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the carbonyl group of the aldehyde, allows for hydrogen bonding with protic solvents. Understanding the solubility of this compound is crucial for its application in various research and development settings, including as an intermediate in organic synthesis. A patent has noted its use in a reaction involving dichloromethane (DCM), which implies its solubility in this solvent[1].

Predicted Solubility of 2-Methyl-2-morpholinopropanal

Based on the principle of "like dissolves like," we can predict the solubility of **2-Methyl-2-morpholinopropanal** in a range of common laboratory solvents. The following table summarizes these predictions. Small, polar organic compounds such as aldehydes are generally soluble in water[2].

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic Solvents	Water, Methanol, Ethanol	Likely Soluble	The morpholine and aldehyde groups can form hydrogen bonds with protic solvents. Small aldehydes are known to be water-soluble[2].
Polar Aprotic Solvents	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	Likely Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.
Non-Polar Solvents	Hexane, Toluene	Likely Sparingly Soluble to Insoluble	The overall polarity of the molecule may be too high for significant solubility in non-polar solvents.
Halogenated Solvents	Dichloromethane (DCM), Chloroform	Likely Soluble	The compound's use in a reaction with DCM suggests solubility[1]. These solvents have moderate polarity.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The following are standard methodologies that can be employed.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3].

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

- **Preparation:** Add an excess amount of **2-Methyl-2-morpholinopropanal** to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.
- **Equilibration:** Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 μm PTFE) can be employed.
- **Analysis:** Quantify the concentration of **2-Methyl-2-morpholinopropanal** in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectroscopy against a calibration curve[4].

- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination via Turbidimetry

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution upon dilution in an aqueous buffer[4].

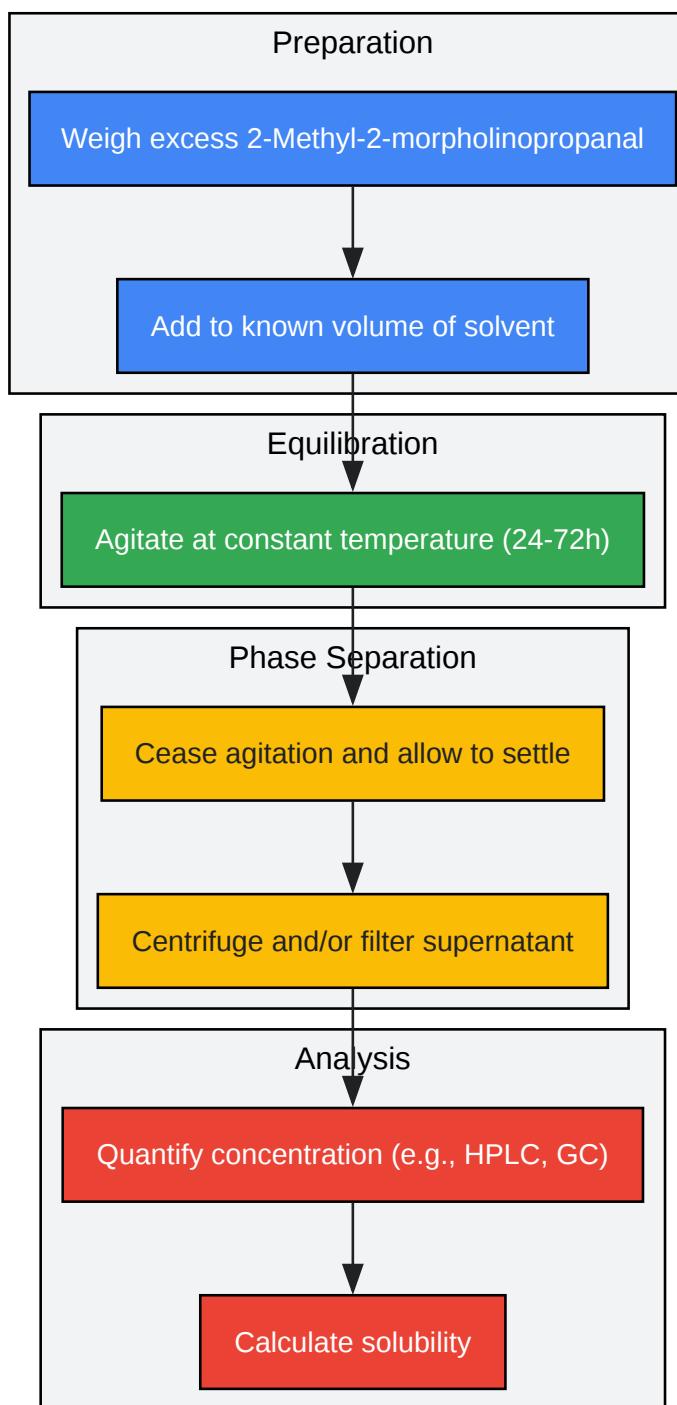
Principle: A concentrated stock solution of the compound in a strong organic solvent (e.g., DMSO) is incrementally added to an aqueous buffer. The point at which the compound precipitates, indicated by an increase in turbidity, is detected optically[4].

Detailed Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **2-Methyl-2-morpholinopropanal** in a suitable organic solvent like dimethyl sulfoxide (DMSO)[4].
- Titration: In a multi-well plate, add the aqueous buffer of interest. Gradually add the stock solution to the buffer while monitoring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
- Precipitation Detection: The kinetic solubility is defined as the concentration of the compound at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for **2-Methyl-2-morpholinopropanal** is not readily available in the public domain, its molecular structure provides a solid basis for predicting its behavior in different solvents. For precise measurements, established experimental protocols such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility are recommended. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with **2-Methyl-2-morpholinopropanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016210165A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- To cite this document: BenchChem. [Solubility Profile of 2-Methyl-2-morpholinopropanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099962#solubility-of-2-methyl-2-morpholinopropanal-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com